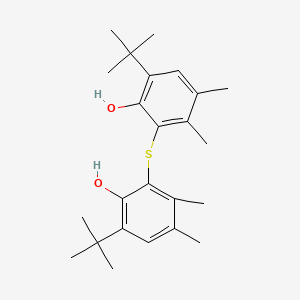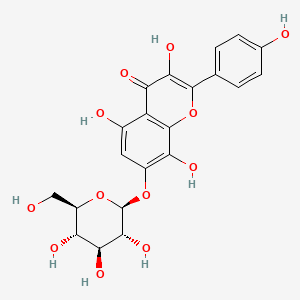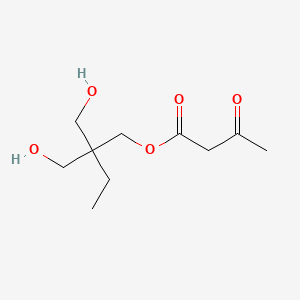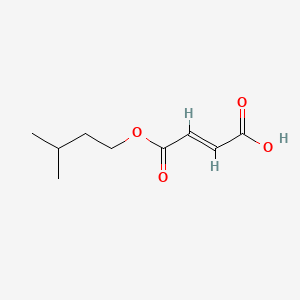
4-Methoxymorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxymorpholine is an organic compound with the molecular formula C₅H₁₁NO₂. It is a derivative of morpholine, where a methoxy group replaces one of the hydrogen atoms on the morpholine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxymorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with methanol in the presence of a catalyst. Another method includes the reaction of morpholine with dimethyl sulfate, followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced via the reaction of morpholine with methanol under high pressure and temperature conditions. This method ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxymorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxymorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxymorpholine involves its interaction with various molecular targets. For instance, in biological systems, it can act as a ligand, binding to specific receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Morpholine: The parent compound of 4-Methoxymorpholine, lacking the methoxy group.
4-Methylmorpholine: A similar compound where a methyl group replaces the hydrogen atom on the morpholine ring.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
93965-16-3 |
|---|---|
Molekularformel |
C5H11NO2 |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
4-methoxymorpholine |
InChI |
InChI=1S/C5H11NO2/c1-7-6-2-4-8-5-3-6/h2-5H2,1H3 |
InChI-Schlüssel |
VSHBABSXFHFTJN-UHFFFAOYSA-N |
Kanonische SMILES |
CON1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



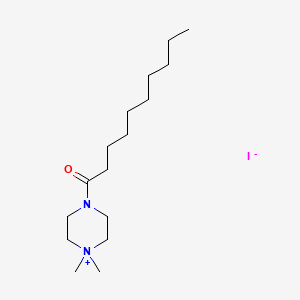
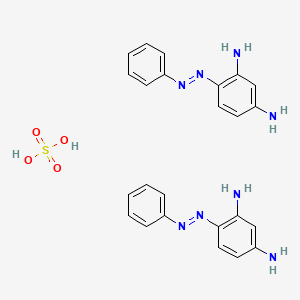
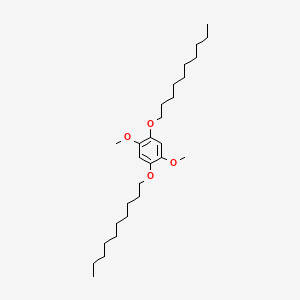
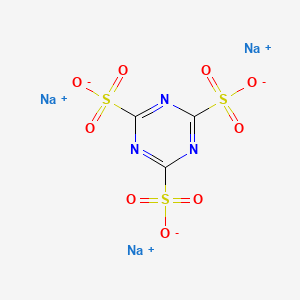
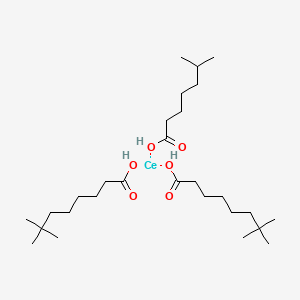
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
